molecular formula C21H25N7O2 B6474248 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640873-33-0

2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6474248
CAS No.: 2640873-33-0
M. Wt: 407.5 g/mol
InChI Key: VRMJFWNBDOIZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic molecule featuring a pyrano[4,3-b]pyridine core fused with morpholine, pyridazine, and piperazine moieties. Its structural complexity arises from the integration of multiple pharmacophoric groups, which are often associated with biological activity, particularly in kinase inhibition and CNS targeting .

Properties

IUPAC Name

2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c22-14-16-13-17-15-30-10-3-18(17)23-21(16)28-6-4-26(5-7-28)19-1-2-20(25-24-19)27-8-11-29-12-9-27/h1-2,13H,3-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJFWNBDOIZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile exhibit significant anticancer properties. A study published in PubMed highlighted the effectiveness of pyridazine derivatives in inhibiting tumor growth by inducing apoptosis in cancer cells . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that derivatives with similar structural frameworks possess activity against various bacterial strains. The presence of the morpholine group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy .

Neuropharmacological Effects

The piperazine moiety within the compound suggests potential applications in neuropharmacology. Studies indicate that piperazine derivatives can act as anxiolytics and antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This opens avenues for developing treatments for anxiety disorders and depression.

Case Study 1: Anticancer Activity Evaluation

In a recent study evaluating the anticancer activity of pyridazine derivatives, researchers synthesized a series of compounds including variations of This compound . The results demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multi-step processes, leveraging heterocyclic coupling and functional group transformations.

Pyrano[4,3-b]pyridine Core Formation

The pyrano[4,3-b]pyridine scaffold is typically constructed via cyclocondensation reactions. For example:

  • Cyclization of dihydroxy precursors : A pyridine derivative bearing hydroxyl and carbonyl groups undergoes acid-catalyzed cyclization (e.g., using acetic anhydride or InCl₃) to form the fused pyran ring .

  • Ultrasound-assisted synthesis : Ultrasound irradiation (25–40 kHz) accelerates ring closure, reducing reaction times to 20–40 minutes with yields >85% .

Piperazine Functionalization

The piperazine ring at position 4 is incorporated through:

  • Buchwald-Hartwig amination : Coupling of a brominated pyrano[4,3-b]pyridine with piperazine using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

  • Nucleophilic aromatic substitution : Direct displacement of a nitro or chloro group by piperazine under basic conditions (K₂CO₃, DMSO, 80°C) .

Pyridazin-3-yl-Morpholine Installation

The 6-(morpholin-4-yl)pyridazin-3-yl moiety is synthesized via:

  • Cyclization of hydrazine derivatives : Reaction of 1,2-diketones with hydrazine hydrate, followed by substitution of a leaving group (e.g., Cl) with morpholine .

  • Mitsunobu reaction : Morpholine is introduced using diethyl azodicarboxylate (DEAD) and triphenylphosphine on a hydroxylated pyridazine precursor .

Carbonitrile Group

  • Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the carbonitrile converts to a carboxylic acid or amide, respectively .

  • Nucleophilic addition : Reacts with Grignard reagents (e.g., MeMgBr) to form ketones after hydrolysis .

Piperazine and Morpholine Rings

  • Alkylation/Acylation : Piperazine undergoes N-alkylation with alkyl halides (e.g., CH₃I) or acylation with acetyl chloride in the presence of Et₃N .

  • Oxidation : Morpholine’s oxygen can participate in oxidation reactions, though its electron-rich nature typically requires strong oxidants (e.g., mCPBA) .

Pyridazine Ring

  • Electrophilic substitution : Limited due to electron-withdrawing effects of adjacent nitrogens and morpholine. Halogenation (e.g., Br₂/FeCl₃) occurs at position 5 under forcing conditions .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at position 4 using Pd(PPh₃)₄ and Cs₂CO₃ .

Optimized Reaction Conditions

Reaction Step Catalyst/Conditions Yield Reference
Pyran ring formationInCl₃ (20 mol%), 50% EtOH, 40°C95%
Carbonitrile introductionMalononitrile, EtOH, reflux88%
Piperazine couplingPd(OAc)₂/Xantphos, DMF, 110°C78%
Morpholine substitutionMorpholine, K₂CO₃, DMSO, 80°C82%

Mechanistic Insights

  • Cyclocondensation : The pyrano ring forms via keto-enol tautomerization, followed by intramolecular nucleophilic attack (Scheme 1) .

  • Morpholine coupling : A two-step SNAr mechanism involves initial deprotonation of morpholine, followed by aromatic substitution (Scheme 2) .

Scheme 1 : Pyrano[4,3-b]pyridine Formation

text
Ethyl acetoacetate → Knoevenagel adduct → Cyclization → Pyrano core

Scheme 2 : Morpholine Installation on Pyridazine

text
Cl-pyridazine + Morpholine → Deprotonation → SNAr → 6-Morpholinylpyridazine

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 250°C, releasing CO and HCN (observed via TGA-MS) .

  • Photolysis : UV exposure (λ = 254 nm) induces cleavage of the pyridazine ring, forming cyano fragments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound vs. Pyrano[2,3-c]pyrazole Derivatives ()

  • Core Structure: The target compound contains a pyrano[4,3-b]pyridine core, whereas pyrano[2,3-c]pyrazole derivatives (e.g., 6-amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) feature a fused pyrazole-pyrano system.
  • Functional Groups: Both classes include carbonitrile groups, but the target compound uniquely incorporates morpholine and pyridazine moieties, which are absent in pyrano[2,3-c]pyrazole derivatives. These groups may confer distinct solubility and target selectivity profiles .

Piperazine-Containing Analogs ()

  • Substituent Diversity : The compound 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () shares a pyridine-3-carbonitrile backbone with the target compound. However, the latter replaces the thiophene and phenyl groups with a pyridazine-morpholine-piperazine system.
  • Synthetic Routes: Both compounds utilize nucleophilic substitution reactions for piperazine integration, but the target compound’s synthesis likely requires multi-step functionalization due to its fused pyridazine-pyrano system .

Pyrimidine vs. Pyridazine Derivatives ()

  • Heterocyclic Core: The structurally closest analog, 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (), shares the pyrano[4,3-b]pyridine core and morpholine-piperazine substituents.
  • Molecular Weight : The pyrimidine analog has a molecular weight of 421.5 g/mol (C22H27N7O2), whereas the pyridazine variant is expected to have a slightly lower weight due to differences in ring substitution .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely involves sequential functionalization of the pyridazine and pyrano[4,3-b]pyridine cores, as seen in analogous pyrimidine derivatives .
  • Biological Potential: Morpholine and piperazine groups are associated with blood-brain barrier penetration, suggesting CNS activity. Pyridazine moieties may enhance kinase inhibition compared to pyrimidine analogs .
  • Thermodynamic Stability : Piperazine-containing derivatives (e.g., ) exhibit stable crystalline structures via X-ray analysis, implying similar stability for the target compound .

Preparation Methods

Cyclocondensation of β-Dicarbonyl Derivatives

A common approach involves reacting β-dicarbonyl compounds (e.g., acetylacetone) with malononitrile in ethanol under reflux. Triethylamine catalyzes the formation of the pyranopyridine ring, yielding 3-cyano-2-oxopyridine derivatives as intermediates. For example:

Acetylacetone+MalononitrileEtOH, ΔEt3N4,6-Dimethyl-3-cyano-2-pyridone[5]\text{Acetylacetone} + \text{Malononitrile} \xrightarrow[\text{EtOH, Δ}]{\text{Et}_3\text{N}} \text{4,6-Dimethyl-3-cyano-2-pyridone} \quad

This method achieves moderate yields (50–70%) and is scalable for bulk synthesis.

Multicomponent Reactions (MCRs)

Ethyl cyanoacetate, ammonium acetate, and substituted chalcones react in refluxing ethanol to form 4,6-disubstituted-3-cyano-2-pyridones . For instance:

Chalcone+Ethyl cyanoacetateNH4OAc, EtOHReflux3-Cyano-pyridone[5]\text{Chalcone} + \text{Ethyl cyanoacetate} \xrightarrow[\text{NH}_4\text{OAc, EtOH}]{\text{Reflux}} \text{3-Cyano-pyridone} \quad

Yields range from 60% to 85%, depending on substituent steric effects.

Functionalization at Position 2: Piperazine Substitution

Introducing the piperazine moiety at position 2 requires a halogenated pyrano[4,3-b]pyridine intermediate.

Chlorination of Pyrano[4,3-b]pyridine

Phosphorus oxychloride (POCl₃) is used to convert hydroxyl or ketone groups at position 2 into a chlorine atom. For example:

Pyrano[4,3-b]pyridin-2-ol+POCl3Δ2-Chloropyrano[4,3-b]pyridine[2]\text{Pyrano[4,3-b]pyridin-2-ol} + \text{POCl}_3 \xrightarrow{\text{Δ}} \text{2-Chloropyrano[4,3-b]pyridine} \quad

Reaction conditions (105°C, 45 minutes) yield 80–90% chlorinated product.

SNAr with Piperazine

The chlorinated intermediate undergoes SNAr with piperazine in acetonitrile under reflux. Potassium carbonate (K₂CO₃) acts as a base to deprotonate piperazine, enhancing nucleophilicity:

2-Chloropyrano[4,3-b]pyridine+PiperazineK2CO3MeCN, Δ2-Piperazinyl-pyrano[4,3-b]pyridine[3]\text{2-Chloropyrano[4,3-b]pyridine} + \text{Piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{MeCN, Δ}} \text{2-Piperazinyl-pyrano[4,3-b]pyridine} \quad

Yields range from 50% to 70%, with purity confirmed via column chromatography.

Pyridazine Ring Installation: 6-(Morpholin-4-yl)pyridazin-3-yl Substitution

The pyridazine ring is introduced via sequential SNAr reactions.

Synthesis of 3-Chloro-6-(morpholin-4-yl)pyridazine

3,6-Dichloropyridazine reacts with morpholine in dimethylformamide (DMF) at 80°C. Morpholine selectively substitutes the chlorine at position 6 due to electronic effects:

3,6-Dichloropyridazine+MorpholineDMF, 80°C3-Chloro-6-(morpholin-4-yl)pyridazine[1]\text{3,6-Dichloropyridazine} + \text{Morpholine} \xrightarrow{\text{DMF, 80°C}} \text{3-Chloro-6-(morpholin-4-yl)pyridazine} \quad

This step achieves 75–85% yield, with excess morpholine (2 eq) driving completion.

Coupling with Piperazinyl-Pyrano[4,3-b]pyridine

The piperazinyl intermediate from Step 2.2 reacts with 3-chloro-6-(morpholin-4-yl)pyridazine in 2-ethoxyethanol at 115°C. Pyridine hydrochloride catalyzes the reaction:

2-Piperazinyl-pyrano[4,3-b]pyridine+3-Chloro-6-morpholinopyridazinePyridine\cdotpHCl2-ethoxyethanol, 115°CTarget Compound[2]\text{2-Piperazinyl-pyrano[4,3-b]pyridine} + \text{3-Chloro-6-morpholinopyridazine} \xrightarrow[\text{Pyridine·HCl}]{\text{2-ethoxyethanol, 115°C}} \text{Target Compound} \quad

Reaction times of 45–60 minutes yield 65–75% product, purified via sodium carbonate wash and filtration.

Optimization and Challenges

Regioselectivity in SNAr Reactions

Electronic and steric factors influence substitution sites. For example, morpholine preferentially attacks position 6 of pyridazine due to lower electron density compared to position 3.

Solvent and Temperature Effects

  • Acetonitrile : Optimal for piperazine reactions (dielectric constant = 37.5).

  • 2-Ethoxyethanol : High boiling point (135°C) facilitates SNAr at 115°C.

Purification Methods

Flash column chromatography (ethyl acetate/hexane gradients) resolves intermediates, while recrystallization in ethanol purifies the final compound.

Comparative Data Table

StepReactionConditionsYield (%)Purity Method
1.1CyclocondensationEtOH, Δ, Et₃N60–85NMR, HPLC
2.1ChlorinationPOCl₃, 105°C80–90TLC, MS
2.2Piperazine substitutionMeCN, K₂CO₃, Δ50–70Column Chromatography
3.1Morpholine substitutionDMF, 80°C75–85NMR
3.2Pyridazine coupling2-ethoxyethanol, 115°C65–75Recrystallization

Q & A

Basic: What are the key structural motifs of the compound, and how do they influence reactivity or biological activity?

Answer:
The compound features:

  • Morpholine : Enhances solubility and serves as a hydrogen bond acceptor, potentially improving pharmacokinetic properties.
  • Pyridazine : A nitrogen-rich heterocycle that may participate in π-π stacking or metal coordination.
  • Piperazine : Provides conformational flexibility and can act as a linker for pharmacophore optimization.
  • Pyrano[4,3-b]pyridine-carbonitrile : A fused bicyclic system contributing to planarity and electronic effects (e.g., electron-withdrawing nitrile group).

Methodological Insight : Computational studies (e.g., molecular docking or DFT calculations) are recommended to evaluate interactions with biological targets. Substituent effects on similar compounds (e.g., chloro or nitro groups altering electronic density) are documented in pyridazine derivatives .

Basic: What synthetic strategies are reported for analogous pyridazine-piperazine hybrids?

Answer:
Key steps include:

Condensation : Pyridazine derivatives are synthesized via condensation of aldehydes with aminopyridines under Pd/Cu catalysis (e.g., 6-(4-chlorophenyl)oxazolo[5,4-b]pyridine synthesis ).

Cyclization : Microwave-assisted cyclization or reductive amination for piperazine incorporation (see for NaOH-mediated coupling in dichloromethane ).

Functionalization : Post-synthetic modifications (e.g., nitrile introduction via nucleophilic substitution).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.